Bifox

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bifox is a highly reactive phosphate rock primarily used in agriculture. It is known for its slow-release characteristics, which reduce phosphorus runoff and improve phosphorus use efficiency in crops. This compound is particularly effective in acidic soils and is used to enhance crop yields and quality by providing essential nutrients like phosphorus and calcium.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bifox is typically prepared through the mining and processing of phosphate rock. The rock is extracted from deposits, such as those in the Bahia Inglesa region of Chile. The preparation involves crushing and grinding the rock to a fine powder, followed by beneficiation processes to increase the concentration of phosphorus.

Industrial Production Methods

In industrial settings, this compound is produced by mining phosphate rock, which is then subjected to various physical and chemical treatments to remove impurities and enhance its reactivity. The processed rock is then packaged and distributed for agricultural use.

Análisis De Reacciones Químicas

Types of Reactions

Bifox undergoes several chemical reactions, including:

Oxidation: Phosphate rock can be oxidized to form phosphoric acid.

Reduction: Reduction reactions can convert phosphates into phosphides.

Substitution: Phosphates can undergo substitution reactions to form various phosphate derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used.

Substitution: Substitution reactions often involve reagents like halides or alkoxides.

Major Products Formed

Oxidation: Phosphoric acid and other phosphate salts.

Reduction: Phosphides and elemental phosphorus.

Substitution: Various organophosphates and inorganic phosphate derivatives.

Aplicaciones Científicas De Investigación

Bifox has a wide range of applications in scientific research, including:

Chemistry: Used as a source of phosphorus in various chemical reactions and synthesis processes.

Biology: Studied for its role in cellular processes and as a nutrient in biological systems.

Medicine: Investigated for its potential use in pharmaceuticals and as a dietary supplement.

Industry: Utilized in the production of fertilizers, detergents, and other industrial products.

Mecanismo De Acción

Bifox exerts its effects primarily through the release of phosphorus, which is essential for various biological processes. Phosphorus is a key component of ATP (adenosine triphosphate), DNA, and RNA, and is involved in energy transfer, cellular signaling, and the synthesis of nucleic acids and proteins. The slow-release characteristics of this compound ensure a steady supply of phosphorus to plants, enhancing their growth and development.

Comparación Con Compuestos Similares

Similar Compounds

Apatite: Another phosphate mineral used in agriculture and industry.

Phosphorite: A sedimentary rock containing high concentrations of phosphate minerals.

Superphosphate: A more soluble form of phosphate used as a fertilizer.

Uniqueness of Bifox

This compound is unique due to its high reactivity and slow-release characteristics, which make it particularly effective in acidic soils. Its low fixation losses and high phosphorus use efficiency set it apart from other phosphate sources, making it a valuable resource for sustainable agriculture.

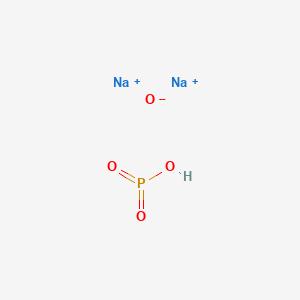

Propiedades

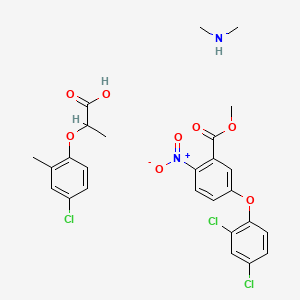

Número CAS |

85792-14-9 |

|---|---|

Fórmula molecular |

C26H27Cl3N2O8 |

Peso molecular |

601.9 g/mol |

Nombre IUPAC |

2-(4-chloro-2-methylphenoxy)propanoic acid;methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate;N-methylmethanamine |

InChI |

InChI=1S/C14H9Cl2NO5.C10H11ClO3.C2H7N/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16;1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h2-7H,1H3;3-5,7H,1-2H3,(H,12,13);3H,1-2H3 |

Clave InChI |

RNOTULNEVWPXCY-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC.COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)

![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12719488.png)

![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)